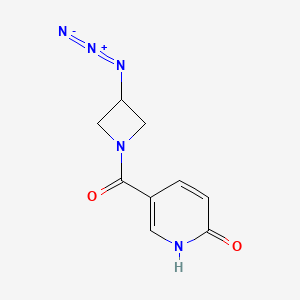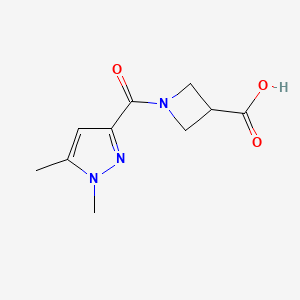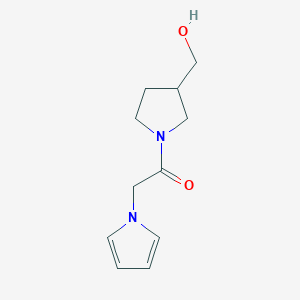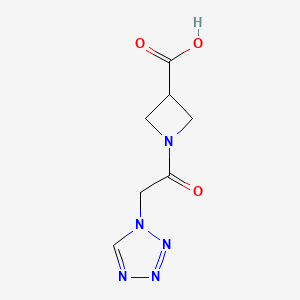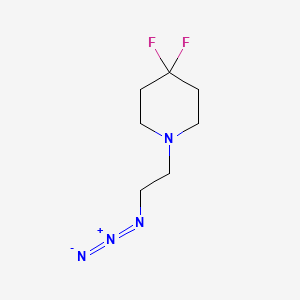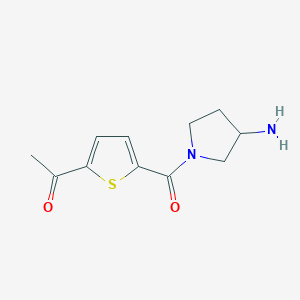
1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Overview
Description
“1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one” is a synthetic compound with potential research applications . Its molecular formula is C11H14N2O2S and it has a molecular weight of 238.31 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, “1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene-based compounds have also been used in the development of anti-psychotic drugs . The presence of the thiophene moiety in this compound could make it a candidate for research in this area.
Anti-Arrhythmic Effects
Thiophene derivatives have shown potential in the treatment of arrhythmias . This compound could be explored for its potential anti-arrhythmic effects.
Anti-Anxiety Medication
The thiophene moiety has been associated with anti-anxiety effects . This compound could be investigated for its potential use in the treatment of anxiety disorders.
Antifungal Applications
Thiophene derivatives have demonstrated antifungal properties . This suggests that “1-(5-(3-Aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one” could be used in the development of new antifungal medications.
Antioxidant Properties
Thiophene-based compounds have been found to possess antioxidant properties . This compound could be explored for its potential antioxidant effects.
Anticancer Applications
Both thiophene and pyrrolidine derivatives have shown potential in anticancer research . This compound, containing both moieties, could be a promising candidate for the development of new anticancer drugs.
Kinase Inhibition
Thiophene derivatives have been reported to inhibit kinases , which are enzymes that play key roles in various cellular processes. This compound could be investigated for its potential as a kinase inhibitor.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-4-8(12)6-13/h2-3,8H,4-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPDFOAVUBMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
